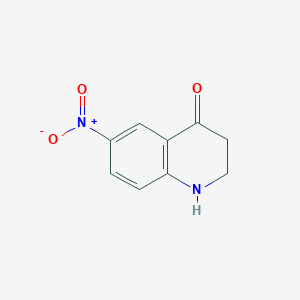

6-Nitro-2,3-dihydroquinolin-4(1H)-one

Description

Significance of Quinolone and Dihydroquinolinone Systems in Heterocyclic Chemistry

Quinolone and its partially saturated analogue, dihydroquinolinone, represent a fascinating and versatile class of nitrogen-containing heterocyclic compounds. Their unique bicyclic structure has established them as "privileged scaffolds" in drug design, meaning they can bind to a variety of biological targets with high affinity. nih.gov This versatility has led to their incorporation into a wide range of pharmacologically active agents. nih.gov

The dihydroquinolin-4(1H)-one core, in particular, has garnered significant interest in medicinal chemistry due to its association with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.gov The structural rigidity and synthetic accessibility of this scaffold make it an ideal starting point for the development of new therapeutic candidates. As of April 2024, the Cambridge Structural Database contained 185 compounds featuring the 2,3-dihydroquinolin-4(1H)-one nucleus, underscoring its ongoing exploration in chemical research. nih.gov

Overview of Nitro Group Functionalization in Biologically Active Molecules

The nitro group (NO₂) is a compact and powerful functional group that plays a unique and often pivotal role in medicinal chemistry. Despite historical concerns about potential toxicity, its utility in drug design is well-established, with numerous nitro-containing molecules approved as therapeutic agents. mdpi.commdpi.com The nitro group is a strong electron-withdrawing moiety, a property that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Its functional significance can be categorized in several ways:

Bioisostere and Pharmacophore: The nitro group can serve as a bioisostere for other functional groups and is a key component of the pharmacophore in many drugs, directly contributing to their biological activity.

Metabolic Activation: In low-oxygen environments, such as those found in certain bacteria or solid tumors, the nitro group can undergo bioreduction to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can covalently modify critical biomolecules like DNA, leading to cell death. This mechanism is the basis for the antimicrobial activity of drugs like metronidazole. mdpi.com

Synthetic Handle: The nitro group is a versatile functional group in organic synthesis. It can be readily reduced to an amine, providing a key point for further molecular elaboration and diversification. This transformation is crucial for building complex molecular architectures from simpler nitro-aromatic precursors. nih.govnih.gov

The incorporation of a nitro group can lead to a wide spectrum of biological activities, including antibacterial, antiparasitic, antihypertensive, and antineoplastic effects. mdpi.com

Research Landscape of 6-Nitro-2,3-dihydroquinolin-4(1H)-one within Medicinal Chemistry and Synthetic Organic Chemistry

This compound is a specific molecule that combines the dihydroquinolinone scaffold with the functional influence of a nitro group. While extensive research on the biological activity of this exact compound is not widely documented in publicly available literature, its significance lies in its role as a key synthetic intermediate and the demonstrated bioactivity of its close structural analogues.

Synthetic Importance: The primary route to synthesizing 6-nitro-substituted quinoline (B57606) systems involves the regioselective nitration of the parent heterocycle. Studies on the nitration of tetrahydroquinoline, a closely related scaffold, have shown that achieving substitution at the 6-position requires careful control of reaction conditions and often the use of N-protecting groups to direct the electrophilic aromatic substitution. researchgate.net This highlights the nuanced synthetic chemistry involved in accessing this specific isomer.

Once synthesized, this compound serves as a valuable building block. The nitro group can be readily reduced to 6-amino-2,3-dihydroquinolin-4(1H)-one, opening up a pathway for the synthesis of a diverse library of derivatives through N-acylation, N-alkylation, or diazotization reactions. This positions the compound as a pivotal precursor for generating novel chemical entities for drug discovery programs. nih.gov

Medicinal and Materials Chemistry Research: The potential for this scaffold in medicinal chemistry is suggested by research on closely related compounds. For instance, the 6-nitro regioisomer of 8-hydroxyquinoline (B1678124) and its tetrahydroquinoline analogues have been investigated for their biochemical characteristics, including antibacterial activity and enzyme inhibition. srce.hrnih.gov These studies indicate that the 6-nitro substitution pattern is a viable strategy for developing new bioactive agents.

Interestingly, research has also extended beyond medicinal applications. A derivative, 6-nitro-1-((4-nitrophenyl)sulfonyl)-2,3-dihydroquinolin-4(1H)-one, has been synthesized and studied for its potential use as a biodiesel additive, demonstrating the broader applicability of this chemical scaffold in materials science. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 57445-29-1 bldpharm.comguidechem.com |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Class | Heterocyclic Building Block |

Table 2: Research Context of Related 6-Nitroquinoline (B147349) Compounds

| Compound/Derivative | Research Area | Key Findings | Reference |

|---|---|---|---|

| 8-Hydroxy-6-nitroquinoline Analogues | Medicinal Chemistry | Investigated for antibacterial and enzyme inhibition properties. Showed distinct biochemical characteristics compared to other isomers. | srce.hrnih.gov |

| 6-Nitro-1-((4-nitrophenyl)sulfonyl)-2,3-dihydroquinolin-4(1H)-one | Materials Science | Synthesized and characterized for potential application as a biodiesel additive. | nih.gov |

| N-Protected Tetrahydroquinolines | Synthetic Chemistry | Studied for regioselective nitration to achieve 6-nitro substitution. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGQRUWCTOCECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Nitro 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Strategic Approaches to the Core Dihydroquinolin-4(1H)-one Scaffold

The construction of the fundamental 2,3-dihydroquinolin-4(1H)-one ring system is a pivotal step. Various synthetic strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Condensation Reactions with o-Aminoacetophenones and Aldehydes

A direct and efficient route to 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves the one-pot condensation of o-aminoacetophenones with aromatic aldehydes. This method is advantageous due to the ready availability of the starting materials. rsc.org The reaction is often facilitated by a catalyst to promote the formation of the heterocyclic ring. Silver(I) triflate has been demonstrated as an effective catalyst for this transformation, tolerating a wide array of functional groups on the aldehyde component. rsc.org

A plausible reaction pathway for this condensation involves the initial formation of a chalcone (B49325) intermediate, which then undergoes an intramolecular cyclization to yield the desired dihydroquinolinone. The catalyst plays a crucial role in activating the reactants and facilitating the key bond-forming steps.

Intramolecular Cyclization Pathways for 2,3-Dihydroquinolin-4(1H)-ones

Intramolecular cyclization represents a powerful strategy for the synthesis of the 2,3-dihydroquinolin-4(1H)-one scaffold, often proceeding with high efficiency and selectivity. One such pathway involves the reductive cyclization of o-nitroacetophenone derivatives. For instance, the condensation of o-nitroacetophenone with N,N-dimethylformamide dimethylacetal yields a crystalline enamine, which can then undergo reductive cyclization under catalytic transfer hydrogenation conditions to afford the 4(1H)-quinolone.

Another notable intramolecular approach is the Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide. This reaction, when catalyzed by a Lewis acid such as aluminum chloride in a high-boiling solvent like DMSO, leads to the formation of 6-hydroxy-3,4-dihydroquinolinone through a simultaneous ring closure and demethylation. google.com

Cyclization of 2-Aminochalcones and Derivatives

The cyclization of 2-aminochalcones is a widely employed and effective method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. rsc.org This intramolecular process can be promoted by a variety of catalysts and reaction conditions. For example, zirconyl nitrate (B79036) has been utilized as a water-tolerant Lewis acid catalyst for this transformation, offering a green and efficient procedure in an aqueous ethanol (B145695) medium. organic-chemistry.org The reaction proceeds under mild conditions, and the catalyst can often be recovered and reused.

Microwave-assisted synthesis has also been applied to this cyclization, using silica (B1680970) gel impregnated with indium(III) chloride as a solid support and catalyst under solvent-free conditions. rsc.org This approach significantly reduces reaction times and often leads to high yields of the desired products.

Brønsted Acid and Lewis Acid Catalyzed Cyclizations

Both Brønsted and Lewis acids are instrumental in catalyzing the cyclization reactions that form the 2,3-dihydroquinolin-4(1H)-one scaffold. Lewis acids, such as borane (B79455) catalysts, can activate amino-substituted chalcones to undergo a 1,7-hydride shift, forming a zwitterionic iminium enolate that subsequently collapses to the dihydroquinoline-4-one. researchgate.net This method often proceeds with high diastereoselectivity.

Brønsted acids, on the other hand, can facilitate the intramolecular cyclization of in situ generated ketimine moieties. This has been demonstrated in the synthesis of more complex fused ring systems derived from dihydrospiroquinoline intermediates. google.com The choice of acid catalyst can significantly influence the reaction pathway and the final product structure.

The following table summarizes various catalytic systems used in the synthesis of 2,3-dihydroquinolin-4(1H)-ones:

| Catalyst Type | Specific Catalyst | Substrates | Key Transformation |

|---|---|---|---|

| Lewis Acid | Silver(I) triflate | o-Aminoacetophenones and aromatic aldehydes | One-pot condensation |

| Lewis Acid | Zirconyl nitrate | o-Aminochalcones | Intramolecular cyclization |

| Lewis Acid | Indium(III) chloride on silica gel | 2-Aminochalcones | Microwave-assisted cyclization |

| Lewis Acid | Borane catalysts | Amino-substituted chalcones | Redox-neutral 1,7-hydride shift and cyclization |

| Brønsted Acid | Various strong acids | Dihydrospiroquinoline intermediates | Intramolecular cyclization |

Divergent Syntheses from Alkynylanilines

Divergent synthetic strategies offer the ability to generate multiple, structurally distinct products from a common starting material by tuning the reaction conditions. The copper(I)-catalyzed cyclization of anilines with alkynes provides a versatile route to various 4-quinolones. nih.gov This method has been shown to be tolerant of a wide range of electron-donating and electron-withdrawing groups on both the aniline (B41778) and alkyne components. researchgate.net

Furthermore, a catalytic alkyne-carbonyl metathesis of o-alkynylaniline derivatives and aldehydes, promoted by an SbF₅−MeOH system, affords 2,3-disubstituted dihydroquinolinones with high trans-selectivity. These divergent approaches provide a powerful toolkit for accessing a diverse array of substituted dihydroquinolin-4(1H)-one derivatives.

Targeted Introduction of the Nitro Group at the C-6 Position

The introduction of a nitro group onto the 2,3-dihydroquinolin-4(1H)-one scaffold is typically achieved through electrophilic aromatic substitution. The position of nitration is governed by the electronic properties of the existing substituents on the aromatic ring. In the case of the unsubstituted 2,3-dihydroquinolin-4(1H)-one, the directing effects of the fused heterocyclic ring must be considered.

Direct nitration of the 4(1H)-quinolone core using a mixture of fuming nitric acid and concentrated sulfuric acid has been shown to yield the 6-nitro derivative. rsc.org The conditions for this electrophilic substitution are crucial, as the use of concentrated nitric acid alone can lead to nitration at the 3-position. rsc.org For the 2,3-dihydroquinolin-4(1H)-one system, the amino group, even as part of the heterocyclic ring, is an activating ortho-, para-director. The carbonyl group is a deactivating meta-director. The interplay of these directing effects generally favors substitution at the C-6 and C-8 positions.

To achieve high regioselectivity for the 6-nitro isomer, it is often beneficial to have a substituent at the N-1 position. N-protection can modulate the electronic properties of the ring and influence the outcome of the nitration. For the related 1,2,3,4-tetrahydroquinoline (B108954) system, a thorough study has demonstrated that the choice of N-protecting group can lead to total regioselectivity for nitration at the 6-position. nih.gov

An alternative to direct nitration is to begin the synthesis with a nitro-substituted precursor. For example, the condensation of an o-aminoacetophenone already bearing a nitro group at the para position to the amino group would directly lead to the corresponding 6-nitro-2,3-dihydroquinolin-4(1H)-one derivative.

The following table outlines the general conditions for the nitration of quinolone-type scaffolds:

| Nitrating Agent | Substrate | Typical Product |

|---|---|---|

| Fuming HNO₃ / H₂SO₄ | 4(1H)-Quinolone | 6-Nitro-4(1H)-quinolone |

| Concentrated HNO₃ | 4(1H)-Quinolone | 3-Nitro-4(1H)-quinolone |

| Various nitrating agents | N-protected 1,2,3,4-tetrahydroquinoline | Regioselective 6-nitro-1,2,3,4-tetrahydroquinoline |

Nitration of Pre-formed Dihydroquinolinone Rings

The direct nitration of a pre-existing 2,3-dihydroquinolin-4(1H)-one ring is a primary method for the synthesis of its nitro derivatives. The success of this electrophilic aromatic substitution is heavily dependent on the reaction conditions and, crucially, on the directing effects of the substituents on the benzene (B151609) ring. The secondary amine within the dihydroquinolinone ring is an activating group that directs incoming electrophiles to the ortho and para positions. However, under the acidic conditions typically used for nitration, this amine group is protonated, becoming a deactivating, meta-directing group.

To achieve nitration at the desired 6-position (para to the amine), it is often necessary to protect the nitrogen atom. A study on the closely related 1,2,3,4-tetrahydroquinoline has shown that N-protection is key to controlling the regioselectivity of nitration. researchgate.net By introducing a protecting group, the directing influence of the nitrogen is modulated, favoring the formation of the 6-nitro isomer. researchgate.net

Another relevant study details the synthesis of 6,8-dinitro-2,3-dihydroquinazolin-4(1H)-one, where a pre-formed dihydroquinazolinone core is subjected to a nitrating mixture of concentrated nitric acid and sulfuric acid. mdpi.com This demonstrates the feasibility of nitrating such heterocyclic systems. The reaction involves the careful, dropwise addition of nitric acid to a solution of the dihydroquinazolinone in sulfuric acid at low temperatures to control the exothermic reaction. mdpi.com After the addition, the reaction is typically stirred for several hours before being quenched by pouring it onto ice, which precipitates the nitro-substituted product. mdpi.com

| Starting Material | Nitrating Agent | Reaction Conditions | Product | Yield | Reference |

| 2,3-dihydroquinazolin-4(1H)-one derivative | conc. HNO₃ / conc. H₂SO₄ | Ice bath, stirring for 6 h | 6,8-dinitro-2,3-dihydroquinazolin-4(1H)-one derivative | High | mdpi.com |

| N-protected-1,2,3,4-tetrahydroquinoline | Various nitrating agents | Varied conditions | 6-Nitro-1,2,3,4-tetrahydroquinoline | Regioselective | researchgate.net |

Synthesis via Nitro-Substituted Anilines or Related Precursors

An alternative and widely used approach to constructing the this compound scaffold is to start with an aniline derivative that already contains the nitro group at the desired position. This strategy circumvents the need for a separate nitration step and the associated challenges of regioselectivity. A common precursor for this method is p-nitroaniline.

In one such synthetic route, a Morita-Baylis-Hillman (MBH) acetate (B1210297), which contains both an acrylate (B77674) or acrylonitrile (B1666552) Michael acceptor and a leaving group, is reacted with a primary amine. nih.gov This reaction proceeds via a domino sequence involving an aza-Michael addition followed by a nucleophilic aromatic substitution (SNAr) to close the ring. nih.gov For example, the reaction of an appropriate MBH acetate with methylamine (B109427) can yield ethyl-1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate. nih.gov

Another strategy involves the use of 2-amino-5-nitroacetophenone. This precursor can be reacted with various aldehydes in a one-pot procedure to yield 2-aryl-6-nitro-2,3-dihydroquinolin-4(1H)-ones. This method benefits from readily available starting materials and can be catalyzed by various Lewis acids. organic-chemistry.org

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Yield | Reference |

| Morita-Baylis-Hillman Acetate | Methylamine | DMF | Ethyl-1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate | 93% | nih.gov |

| 2-Amino-5-nitroacetophenone | Aromatic Aldehyde | Silver(I) triflate | 2-Aryl-6-nitro-2,3-dihydroquinolin-4(1H)-one | - | organic-chemistry.org |

Domino Reactions Incorporating Nitro Reduction and Cyclization Sequences

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation without the isolation of intermediates. mdpi.comnih.gov Several domino approaches have been developed for the synthesis of dihydroquinolinones that incorporate a nitro group reduction as a key step. mdpi.comnih.gov

One such method involves the reduction of a nitro group on an aromatic ring, which then triggers an intramolecular cyclization. For instance, 2-aryl-2,3-dihydro-4(1H)-quinolinones have been synthesized in good yields through a dissolving metal reduction-cyclization sequence. mdpi.comnih.gov The process is initiated by the reduction of a nitro group using iron powder in the presence of a strong acid. mdpi.comnih.gov The resulting aniline then undergoes an intramolecular Michael addition to a protonated enone, leading to the formation of the dihydroquinolinone ring. mdpi.comnih.gov

Another domino strategy is the Friedländer synthesis, which can be adapted to start from 2-nitrobenzaldehydes. In this modified approach, the nitro group is reduced in situ with iron in acetic acid in the presence of an active methylene (B1212753) compound. mdpi.com The newly formed amino group then reacts with the ketone or activated double bond of the methylene compound to form the quinoline (B57606) ring system. mdpi.com

| Starting Material | Reagents | Key Steps | Product | Yield | Reference |

| Nitro-substituted aryl enone | Fe powder, conc. HCl | Nitro reduction, Intramolecular Michael addition | 2-Aryl-2,3-dihydro-4(1H)-quinolinone | 72-88% | mdpi.comnih.gov |

| 2-Nitrobenzaldehyde | Active Methylene Compound, Fe/AcOH | Nitro reduction, Knoevenagel condensation, Cyclization | Substituted Quinoline | High | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceutical intermediates. The synthesis of this compound is no exception, with several methodologies being developed that align with these principles.

Catalyst-Free Methodologies

The development of catalyst-free reactions is a significant goal in green chemistry as it simplifies reaction procedures, reduces costs, and minimizes waste from catalyst separation. An eco-friendly and uncatalyzed methodology has been reported for the synthesis of 3-nitro dihydroquinolin-4(1H)-ones. researchgate.net This reaction proceeds through an imine formation-cyclization sequence in water as the solvent. researchgate.net The use of water as the reaction medium is not only environmentally benign but also plays a crucial role in promoting the reaction without the need for a catalyst. researchgate.net

Another catalyst-free approach that aligns with green chemistry principles is the use of grindstone chemistry. A completely solvent-free and catalyst-free synthesis of octahydroquinazolinones has been achieved through this mechanochemical method. orientjchem.org While not directly applied to this compound, this technique demonstrates the potential for solid-state reactions to provide a green alternative to traditional solvent-based syntheses.

| Starting Material 1 | Starting Material 2 | Solvent | Key Features | Product | Reference |

| 1-(2-aminophenyl)-2-nitroethan-1-one | Aldehyde | Water | Catalyst-free, Mild conditions, Easy isolation | 3-Nitro-2,3-dihydroquinolin-4(1H)-one | researchgate.net |

| Aromatic Aldehyde | Thio urea (B33335) and Dimedone | None (Grindstone) | Solvent-free, Catalyst-free | Octahydroquinazolinone derivative | orientjchem.org |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often, the ability to perform reactions under solvent-free conditions. ias.ac.inijarsct.co.in

A convenient and efficient procedure for the synthesis of quinolines and dihydroquinolines has been developed using microwave irradiation without any solvent. ias.ac.in This one-pot reaction involves the reaction of anilines with alkyl vinyl ketones on the surface of silica gel impregnated with indium(III) chloride. ias.ac.in The use of microwave heating dramatically accelerates the reaction.

Furthermore, the synthesis of various quinazolinone derivatives, including those with nitro substituents, has been successfully achieved using microwave assistance. nih.gov These reactions often proceed rapidly and with high efficiency, highlighting the utility of MAOS in the synthesis of heterocyclic compounds.

| Reactant 1 | Reactant 2 | Conditions | Product | Key Advantage | Reference |

| Aniline | Alkyl vinyl ketone | InCl₃/SiO₂, Microwave, Solvent-free | Dihydroquinoline | Rapid, efficient, solvent-free | ias.ac.in |

| 5-Nitroanthranilonitrile | N,N-dimethylformamide dimethyl acetal, then 3-bromoaniline | Microwave (in some protocols) | 6-Nitro-4-(3-bromophenylamino)quinazoline | Shorter reaction times, higher yields | nih.gov |

Solvent-Free and Environmentally Benign Solvent Systems (e.g., water, ethanol)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Consequently, there is a strong emphasis on the use of environmentally benign solvents or, ideally, the elimination of solvents altogether.

As previously mentioned, water has been successfully employed as a green solvent for the catalyst-free synthesis of dihydroquinolinone derivatives. researchgate.net Water is non-toxic, non-flammable, and readily available, making it an excellent choice for sustainable chemical synthesis. In addition to catalyst-free methods, ionic liquids and ionic liquid-water systems have also been used for the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones without the need for an additional catalyst. rsc.org

Solvent-free reactions represent the pinnacle of green solvent use. Microwave-assisted solvent-free synthesis has been demonstrated for various quinazolinone derivatives, often by adsorbing the reactants onto a solid support like silica gel or alumina. ias.ac.inijarsct.co.in This approach not only eliminates the need for a solvent but also simplifies the work-up procedure, as the product can often be isolated by simple extraction. The use of mechanochemistry, such as grindstone techniques, also provides a viable path to solvent-free synthesis. orientjchem.org

| Methodology | Solvent System | Key Green Aspect | Example Product | Reference |

| Catalyst-free cyclization | Water | Use of a non-toxic, renewable solvent | 3-Nitro-2,3-dihydroquinolin-4(1H)-one | researchgate.net |

| Cyclocondensation | Ionic Liquid/Water | Recyclable and non-volatile solvent system | 2,3-Dihydroquinazolin-4(1H)-one | rsc.org |

| Microwave-assisted reaction | Solvent-free (on solid support) | Elimination of solvent waste | Dihydroquinoline | ias.ac.in |

| Grindstone chemistry | Solvent-free | Elimination of solvent waste | Octahydroquinazolinone | orientjchem.org |

Biocatalysis and Enzyme-Mediated Transformations

The application of biocatalysis in the synthesis of dihydroquinolinone structures represents a significant advancement towards greener and more selective chemical manufacturing. Enzymes, operating under mild conditions, offer high chemo-, regio-, and enantioselectivity, often obviating the need for protecting groups and reducing waste.

A notable development is the use of whole-cell biocatalysts for the enantioselective synthesis of 2,3-dihydroquinolin-4(1H)-ones. In one study, the microorganism Rhodococcus equi was employed to facilitate a cascade reaction involving asymmetric hydroxylation and diastereoselective oxidation. rsc.org This process converted racemic 2-substituted-tetrahydroquinolines into chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols and the desired chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones. rsc.org The reaction yielded products with excellent enantiomeric excess (>99% ee). rsc.org

While direct enzymatic synthesis of the 6-nitro substituted target compound is not widely documented, related enzymatic transformations highlight the potential of this approach. Alcohol dehydrogenases (ADHs) have been effectively used for the stereoselective reduction of α-nitroketones to chiral β-nitroalcohols, demonstrating the utility of enzymes in handling nitro-containing substrates under mild conditions. mdpi.com Furthermore, nitroreductase enzymes are capable of selectively reducing aromatic nitro groups, a transformation relevant to creating derivatives from the 6-nitro parent compound. researchgate.net Lipases have also been explored for catalyzing the formation of quinoline derivatives, indicating the broad utility of enzymes in synthesizing heterocyclic scaffolds. researchgate.net

Table 1: Biocatalytic Synthesis of Chiral 2,3-Dihydroquinolin-4(1H)-one Analogues

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Rhodococcus equi ZMU-LK19 | (±)-2-phenyl-tetrahydroquinoline | (R)-2-phenyl-2,3-dihydroquinolin-4(1H)-one | 25% | >99% |

| Rhodococcus equi ZMU-LK19 | (±)-2-(4-chlorophenyl)-tetrahydroquinoline | (R)-2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one | 19% | >99% |

| Rhodococcus equi ZMU-LK19 | (±)-2-(4-methylphenyl)-tetrahydroquinoline | (R)-2-(4-methylphenyl)-2,3-dihydroquinolin-4(1H)-one | 21% | >99% |

Data sourced from a study on cascade biocatalysis. rsc.org

Ultrasonic Irradiation Techniques

The use of ultrasonic irradiation as a physical activation method has gained traction in organic synthesis for its ability to enhance reaction rates, improve yields, and promote cleaner reactions. This green chemistry approach, known as sonochemistry, utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature microenvironments, which can accelerate chemical transformations.

In the synthesis of dihydroquinoline and its analogues, ultrasound has been shown to dramatically reduce reaction times and increase product yields compared to conventional heating methods. For instance, a catalyst-free, multi-component synthesis of dihydroquinolines in water under ultrasonic irradiation (40 kHz) was completed in 1 hour with a 96% yield, whereas the same reaction under silent conditions required 4 hours to achieve an 80% yield. mdpi.com

This technique has been successfully applied to the synthesis of related heterocyclic systems, such as 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones, through one-pot, three-component condensation reactions. rsc.org The use of ultrasound in these syntheses leads to mild reaction conditions, short reaction times, and high yields. rsc.org Furthermore, sonochemistry has been effectively coupled with nanocatalysis. A sustainable synthesis of 2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one derivatives utilized a marine-derived magnetic nanocatalyst under ultrasonic conditions (130 W), achieving yields of up to 95% in just 15 minutes. mdpi.com

Specifically relevant to the derivatization of the target compound, ultrasonic irradiation has been employed for the reduction of the nitro group in a 6-nitroquinazolin-4-one precursor to its corresponding 6-amino analogue using iron in an ethanol/acetic acid/water medium. nih.gov This demonstrates the utility of sonochemistry in facilitating transformations of the nitro-substituted ring system.

Table 2: Comparison of Ultrasonic vs. Conventional Synthesis of Dihydroquinoline Analogues

| Reaction | Method | Solvent | Catalyst | Time | Yield |

|---|---|---|---|---|---|

| Dihydroquinoline Synthesis | Ultrasonic Irradiation | Water | None | 1 h | 96% |

| Dihydroquinoline Synthesis | Conventional (Silent) | Water | None | 4 h | 80% |

| Dihydroquinoline Synthesis | Ultrasonic Irradiation | Ethanol | None | 3 h | 75% |

| Dihydroquinoline Synthesis | Conventional (Silent) | Ethanol | None | 5 h | 55% |

Data adapted from Pagadala et al. as cited in a review on ultrasound for drug synthesis. mdpi.com

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for synthesizing 2,3-dihydroquinolin-4(1H)-one analogues is of paramount importance, as the biological activity of chiral molecules often depends on their specific stereochemistry. Research in this area has focused on both organocatalytic and metal-catalyzed approaches to control the formation of chiral centers.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these heterocycles. A notable method involves the intramolecular cyclization of aniline derivatives bearing an ester-functionalized unsaturated ketone moiety. nih.gov This reaction, mediated by a bifunctional thiourea (B124793) catalyst, proceeds in a highly stereoselective manner to afford 2-aryl-2,3-dihydroquinolin-4(1H)-ones with high enantioselectivity (up to 98% ee). mdpi.comnih.gov Another organocatalytic strategy utilizes cinchona alkaloids to catalyze the addition of monothiomalonates to nitroolefins, which, after deprotection and cyclization, yields dihydroquinolinones with excellent control over both relative and absolute configuration. nih.gov

Metal-catalyzed methods also provide efficient routes to chiral dihydroquinolinones. The kinetic resolution of racemic 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives has been achieved through rhodium-catalyzed asymmetric transfer hydrogenation. rsc.org This process selectively reduces one enantiomer to the corresponding alcohol, leaving the other enantiomer of the dihydroquinolinone in high enantiomeric purity (>99% ee) with high selectivity factors. rsc.org

While these methods have not been exclusively optimized for substrates bearing a 6-nitro substituent, their broad substrate scope and tolerance of various functional groups suggest their applicability to the synthesis of chiral this compound analogues.

Table 3: Selected Stereoselective Syntheses of 2,3-Dihydroquinolin-4(1H)-one Analogues

| Method | Catalyst/Reagent | Key Transformation | Result (Yield, Stereoselectivity) |

|---|---|---|---|

| Organocatalysis | Bifunctional Thiourea | Intramolecular Cyclization | Up to 91% yield, up to 98% ee |

| Organocatalysis | Cinchona Alkaloid | Michael Addition/Cyclization | High yields and stereoselectivities |

| Metal-Catalysis | Rhodium Complex / HCO₂H/DABCO | Asymmetric Transfer Hydrogenation (Kinetic Resolution) | >99% ee for unreacted ketone, high yield for alcohol |

Data sourced from studies on asymmetric synthesis and kinetic resolution. nih.govnih.govrsc.org

Chemical Reactivity and Derivatization Strategies for 6 Nitro 2,3 Dihydroquinolin 4 1h One

Functionalization at Nitrogen (N-1) and Carbon Positions (C-2, C-3)

The dihydroquinolinone ring system is amenable to functionalization at several positions, allowing for the introduction of various substituents to modulate its properties.

Nitrogen (N-1) Functionalization: The secondary amine at the N-1 position is a key site for derivatization. It can readily undergo N-alkylation and N-acylation reactions. nih.gov N-alkylation is typically achieved by treating the parent compound with alkyl halides in the presence of a base. nih.gov This reaction introduces alkyl groups onto the nitrogen atom, which can significantly alter the molecule's lipophilicity and biological activity. Similarly, N-acylation, using acyl chlorides or anhydrides, can introduce acyl groups, forming amide linkages that can serve as handles for further modification or as pharmacophoric elements. While alkylation of similar 2(1H)-quinolinones can sometimes yield a mixture of N- and O-alkylated products, reaction conditions can be optimized to favor N-alkylation. nih.gov

Carbon (C-2, C-3) Functionalization: The carbon atoms at the C-2 and C-3 positions also offer opportunities for derivatization. The C-3 position, being adjacent to the carbonyl group, possesses acidic α-protons, making it susceptible to reactions involving enolate intermediates. wikipedia.org One notable example of C-3 functionalization is the Mannich reaction. wikipedia.orgplos.org This three-component reaction involves the aminoalkylation of the acidic C-3 proton with formaldehyde (B43269) and a primary or secondary amine, leading to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgplos.org Studies on related quinolinones have shown that the C-3 position is sufficiently nucleophilic to attack iminium ions generated in situ, resulting in C-3 substituted products. plos.org

The reactivity at the C-2 position is generally lower for substitution reactions but can be involved in cyclization and rearrangement pathways. nih.govresearchgate.net The introduction of substituents at C-2 and C-3 can create chiral centers, opening avenues for the synthesis of enantiomerically pure compounds.

Table 1: Key Functionalization Reactions at N-1, C-2, and C-3

| Position | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| N-1 | N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | N-Alkyl-dihydroquinolinone |

| N-1 | N-Acylation | Acyl chloride, Acyl anhydride | N-Acyl-dihydroquinolinone |

| C-3 | Mannich Reaction | Formaldehyde, Primary/Secondary Amine | 3-(Aminomethyl)-dihydroquinolinone |

Reactions Involving the Nitro Group: Reduction and Further Transformations

The nitro group at the C-6 position is a pivotal functional group that significantly influences the electronic properties of the aromatic ring and serves as a precursor for a variety of other functionalities.

Reduction to Amino Group: The most common transformation of the aromatic nitro group is its reduction to a primary amine (6-amino-2,3-dihydroquinolin-4(1H)-one). This conversion is a key step in the synthesis of many biologically active compounds. A wide range of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere.

Metal-Acid Systems: A widely used and cost-effective method involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid. nih.gov For instance, the reduction of a nitro group on a similar dihydroquinolinone scaffold has been effectively achieved using iron powder in acidic conditions. nih.gov

Transfer Hydrogenation: Using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C).

Further Transformations of the Amino Group: The resulting 6-amino derivative is a versatile intermediate. The primary aromatic amine can undergo a plethora of subsequent reactions, including:

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the amino group into a diazonium salt. researchgate.net This intermediate is highly reactive and can be subsequently converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.

Acylation/Sulfonylation: The amino group can be acylated or sulfonylated to form amides or sulfonamides, respectively.

Alkylation: Direct alkylation of the amino group can lead to secondary or tertiary amines.

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Methanol or Ethanol (B145695), Room Temperature |

| Metal in Acid | Fe/HCl, SnCl2/HCl | Reflux |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Ethanol, Reflux |

Synthesis of Acyl Hydrazone Derivatives

The carbonyl group at the C-4 position of 6-nitro-2,3-dihydroquinolin-4(1H)-one is a key site for derivatization, most notably through condensation reactions to form acyl hydrazones. Acyl hydrazones are a class of compounds known for their significant biological activities and their utility as intermediates in the synthesis of various heterocyclic systems. nih.gov

The synthesis of acyl hydrazone derivatives is typically a straightforward condensation reaction between the C-4 ketone of the dihydroquinolinone scaffold and a hydrazide derivative (R-CO-NH-NH₂). nih.govnih.gov The reaction is generally carried out in a protic solvent, such as ethanol or methanol, often under acidic catalysis to activate the carbonyl group. nih.gov The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to yield the final acyl hydrazone product. A diverse library of acyl hydrazone derivatives can be synthesized by varying the substituent (R) on the hydrazide moiety. nih.gov

Incorporation into Hybrid Molecular Structures

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create new chemical entities with potentially improved affinity, selectivity, or a broader spectrum of activity. The this compound scaffold is an attractive building block for the synthesis of such hybrid molecules due to its inherent reactivity and biological relevance.

The quinolinone core can be linked to other heterocyclic systems to generate novel hybrid structures. For example, quinoline-pyrimidine hybrids have been synthesized and investigated for various biological activities. acs.orgnih.govthesciencein.orgnih.govacs.org These hybrids can be constructed by forming a linker between the quinolinone moiety and a pyrimidine (B1678525) ring. The functional groups on the this compound, particularly the N-1 nitrogen or the C-6 amino group (after reduction of the nitro group), can serve as attachment points for such linkers.

Another example is the creation of quinoline (B57606)/thiazinan-4-one hybrids. nih.govrsc.orgresearchgate.net In these structures, the quinolinone scaffold is chemically fused or linked to a thiazinan-4-one ring system. The synthesis of these complex molecules often involves multi-step reaction sequences where the pre-functionalized quinolinone is reacted with appropriate reagents to build the second heterocyclic ring. nih.gov The incorporation of the this compound core into these hybrid designs allows for the systematic exploration of chemical space and the development of new multi-target agents.

Ring-Opening and Recyclization Pathways

Under certain reaction conditions, the heterocyclic ring of this compound can undergo ring-opening and subsequent recyclization reactions to form new carbocyclic or heterocyclic systems. These transformations often proceed via nucleophilic attack on the dihydroquinolinone core.

Drawing parallels from related heterocyclic systems like 3-nitrochromone, nucleophilic attack, for instance at the C-2 position, can lead to the cleavage of the N1-C2 bond, resulting in a ring-opened intermediate. mdpi.com The nature of the nucleophile and the reaction conditions dictate the fate of this intermediate. It can subsequently undergo intramolecular cyclization to form new ring systems. For example, reaction with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems.

While ring-opening of the dihydroquinolinone ring itself is less common than derivatization, these pathways represent a powerful strategy for skeletal diversification. For example, a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis has been used to form 1,2-dihydroquinolines, showcasing the dynamic nature of the quinoline scaffold. nih.gov Furthermore, photochemical cycloadditions followed by ring-opening of the resulting cyclobutane (B1203170) ring have been reported for related quinolones, leading to eight-membered lactams. researchgate.net These advanced synthetic strategies highlight the potential of the this compound scaffold to be transformed into structurally complex and diverse molecules.

Table of Mentioned Chemical Compounds

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 6-Amino-2,3-dihydroquinolin-4(1H)-one |

| Alkyl halide |

| Acyl chloride |

| Acyl anhydride |

| Formaldehyde |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide |

| Raney nickel |

| Hydrochloric acid |

| Acetic acid |

| Ammonium formate |

| Hydrazine hydrate |

| Sodium nitrite |

| Hydrazide |

| Ethanol |

| Methanol |

| 3-Nitrochromone |

| 1,2-Dihydroquinoline |

Structure Activity Relationship Sar Studies of 6 Nitro 2,3 Dihydroquinolin 4 1h One Derivatives

Impact of the Nitro Group on Biological Activity and Reactivity

The nitro group (–NO2) is a powerful modulator of a molecule's chemical and biological properties due to its strong electron-withdrawing nature. mdpi.com Its presence at the C-6 position of the dihydroquinolinone core significantly influences both the compound's reactivity and its pharmacological profile.

Influence on Reactivity: The nitro group deactivates the aromatic ring towards electrophilic substitution through both inductive and resonance effects, while simultaneously activating it for nucleophilic reactions. mdpi.comnumberanalytics.com This altered reactivity is a key consideration in the synthesis of new derivatives. In related nitroquinolone systems, the presence of multiple nitro groups can dramatically increase the molecule's susceptibility to nucleophilic attack, enabling reactions that would not occur otherwise. mdpi.comnih.gov For instance, the high reactivity of 1-methyl-3,6,8-trinitro-2-quinolone is attributed to the activating effects of the nitro groups combined with steric strain, causing the pyridone ring to behave like an activated nitroalkene. mdpi.comnih.gov This highlights the profound impact the nitro group has on the chemical behavior of the quinolone scaffold.

Influence on Biological Activity: The nitro group is a well-established pharmacophore in medicinal chemistry, but it can also act as a toxicophore. nih.govnih.gov Its strong electron-withdrawing properties can alter the polarity and electronic distribution of the entire molecule, enhancing interactions with biological targets like enzymes or receptors. nih.gov This can lead to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govmdpi.com

The position of the nitro group is critical. Studies on regioisomers of other nitro-containing heterocycles, such as 8-hydroxy-5-nitroquinoline (nitroxoline) and its 8-hydroxy-6-nitroquinoline counterpart, have shown that a simple shift in the nitro group's position can lead to substantially different biological activities, including antibacterial efficacy and enzyme inhibition. srce.hrnih.gov Metabolic reduction of the nitro group within cells can produce reactive intermediates like nitroso and hydroxylamine (B1172632) species, or nitro radical anions. mdpi.comsvedbergopen.com These intermediates are often responsible for the compound's therapeutic effect (e.g., antimicrobial toxicity) but can also be linked to potential host toxicity. nih.govmdpi.com

Influence of Substituents at N-1, C-2, and C-3 on Pharmacological Profiles

Modifications to the heterocyclic ring at the N-1, C-2, and C-3 positions are a primary strategy for fine-tuning the pharmacological profile of quinolinone derivatives.

N-1 Position: The nitrogen atom at position 1 is a common site for substitution. In related benzodiazepines, methylation at the N-1 position is known to increase activity, whereas an ethyl group reduces it. nih.gov In studies of 1-methyl-3,6,8-trinitro-2-quinolone, the N-1 methyl group creates steric repulsion with the C-8 nitro group, distorting the planarity of the quinolone ring system. nih.gov This distortion is a key factor in the compound's heightened reactivity. nih.gov This principle suggests that even small alkyl substituents at N-1 of a 6-nitro-2,3-dihydroquinolin-4(1H)-one derivative could significantly alter its conformation and, consequently, its interaction with biological targets.

C-2 and C-3 Positions: The aliphatic portion of the dihydroquinolinone ring, specifically at carbons C-2 and C-3, offers significant opportunities for modification. SAR studies on similar 4(3H)-quinazolinone scaffolds have demonstrated that substituents on the equivalent of the C-2 position are critical for antibacterial activity. acs.org For example, introducing phenyl groups with various substitutions at this position can dramatically alter the Minimum Inhibitory Concentration (MIC) against pathogens like Staphylococcus aureus. acs.org The C-3 position is also a key site for modulation. In 3-nitro-2(1H)-quinolones, the C3-C4 double bond can participate in cycloaddition reactions, leading to the synthesis of entirely new, fused heterocyclic systems such as pyrrolo[3,4-c]quinolines, which possess their own unique biological activities as caspase-3 inhibitors. researchgate.net

The following table, adapted from SAR studies on a related quinazolinone scaffold, illustrates how systematic modifications can impact antibacterial activity.

| Position of Variation | Substituent | Relative Activity (Example) | Reference |

| N-1 | Unsubstituted vs. Substituted | Can alter ring planarity and reactivity | nih.gov |

| C-2 | Phenyl | Active | acs.org |

| C-2 | 4-Fluorophenyl | Active | acs.org |

| C-2 | 4-Nitrophenyl | Active | acs.org |

| C-2 | 4-Carboxyphenyl | Inactive | acs.org |

| C-3 | Small alkyl groups | Generally tolerated | acs.org |

| C-3 | Bulky groups | Can decrease activity | acs.org |

Correlation between Molecular Structure and Biological Target Interactions

The ultimate goal of SAR studies is to understand how specific structural features of a molecule translate into precise interactions with its biological target. The electronic and steric properties of this compound derivatives dictate their ability to form key bonds and fit within the binding pockets of proteins.

The nitro group, due to its polarity and ability to act as a hydrogen bond acceptor, can form critical interactions that anchor a molecule to its target. For example, in a study of nitro-substituted chalcones as anti-inflammatory agents, the introduction of a nitro group enabled the formation of a hydrogen bond with a key arginine residue (Arg106) in the active site of the COX-2 enzyme, an interaction absent in the non-nitrated parent compound. mdpi.com This single interaction was correlated with a significant increase in inhibitory potency. mdpi.com

Similarly, substituents at the N-1, C-2, and C-3 positions influence how the molecule presents itself to the target. A bulky substituent at C-2 could provide favorable hydrophobic interactions with a nonpolar pocket in a receptor, while a hydrogen-bond donor or acceptor at N-1 could engage with polar amino acid side chains. The conversion of a GPR41 antagonist to an agonist through modification of an aryl group on a related tetrahydroquinolone scaffold demonstrates how subtle electronic changes can completely switch the signaling outcome of a molecule-target interaction. nih.gov

Molecular docking studies can help visualize these interactions and rationalize observed SAR data. The table below conceptualizes how structural changes might correlate with target interactions.

| Structural Feature | Potential Interaction Type | Biological Consequence | Reference |

| C-6 Nitro Group | Hydrogen Bonding, Dipole-Dipole | Increased binding affinity, target specificity | nih.govmdpi.com |

| N-1 Substituent | Steric Influence, Hydrophobic Interaction | Altered molecular conformation, improved fit in binding pocket | nih.govnih.gov |

| C-2 Aromatic Ring | π-π Stacking, Hydrophobic Interaction | Enhanced binding to aromatic residues in target | acs.org |

| C-3 Substituent | Van der Waals Forces | Modulation of binding orientation and affinity | researchgate.net |

Stereochemical Considerations in Activity Modulation

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in determining biological activity. Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug.

For this compound derivatives, chiral centers can exist, particularly at the C-2 and C-3 positions, if they bear four different substituents. This means the compounds can exist as enantiomers or diastereomers. These different isomers may exhibit:

Quantitative Differences: One enantiomer may bind to the target with significantly higher affinity than the other, resulting in one being more potent.

Qualitative Differences: The enantiomers may interact with different targets altogether, leading to distinct pharmacological or toxicological profiles.

The synthesis of pyrrolo[3,4-c]quinolines via cycloaddition reactions with 3-nitro-2(1H)-quinolones inherently creates new stereocenters. researchgate.net The precise stereochemistry of these products, confirmed by X-ray crystallography and NMR spectroscopy, is crucial for their subsequent biological activity. researchgate.net This underscores the importance of controlling and characterizing the stereochemical outcome of synthetic reactions that modify the C-2 and C-3 positions. While specific studies resolving and testing individual enantiomers of this compound itself may be limited, the fundamental principle of stereospecificity in drug-target interactions is a cornerstone of medicinal chemistry and directly applicable to this class of compounds. researchgate.net

Biological Activities and Mechanistic Investigations of 6 Nitro 2,3 Dihydroquinolin 4 1h One Analogues

Anti-Cancer Activity and Molecular Targets

Analogues of 6-Nitro-2,3-dihydroquinolin-4(1H)-one have emerged as a promising class of anti-cancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the inhibition of key proliferative pathways, interaction with essential enzymes in DNA replication, and selective activation under tumor-specific conditions.

Inhibition of Proliferative Pathways (e.g., mTOR kinase, EFGR kinase, ALK, Bcl-2, NF-κb)

The anti-proliferative effects of this compound analogues are often linked to their ability to interfere with critical signaling pathways that drive cancer cell growth and survival.

mTOR Kinase: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation, and its pathway is frequently dysregulated in cancer. researchgate.netresearchgate.net Quinoline-based compounds have been identified as potent inhibitors of mTOR kinase. For instance, Torin 1, a quinoline-containing compound, is an ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes with IC50 values in the low nanomolar range. nih.gov This suggests that analogues of this compound could potentially be designed to target the mTOR pathway, thereby halting cancer cell proliferation.

EGFR Kinase: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, as its overactivation can lead to uncontrolled cell division. bohrium.com Several quinazoline-based derivatives, which are structurally related to quinolinones, have been developed as EGFR kinase inhibitors. bohrium.comnih.gov The presence of a nitro group, an electron-withdrawing group, on the quinazoline (B50416) ring has been shown to be favorable for EGFR kinase inhibitory activity. bohrium.com This indicates that the 6-nitro substitution on the dihydroquinolinone scaffold could contribute to EGFR inhibition.

ALK: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of certain cancers, including non-small cell lung cancer. researchgate.netresearchgate.net In silico studies have shown that 4-hydroxy-2-quinolone analogues can exhibit good stability within the active site of ALK, suggesting their potential as ALK inhibitors. researchgate.netresearchgate.net

Bcl-2: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade death. Tetrahydroquinolinone derivatives have been shown to induce apoptosis in cancer cells by decreasing the expression of Bcl-2 protein. mdpi.com

NF-κB: The nuclear factor kappa B (NF-κB) signaling pathway is involved in inflammation, immunity, and cell survival, and its aberrant activation is linked to cancer progression. rsc.org While direct inhibition of NF-κB by this compound analogues is not extensively documented, the broader class of quinoline (B57606) derivatives has been explored for their impact on various signaling pathways, and targeting NF-κB remains a plausible mechanism for their anti-cancer effects.

Interaction with DNA Topoisomerase IIa

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. researchgate.netmdpi.com Topoisomerase IIα is a well-established target for a number of clinically used anticancer drugs. researchgate.netmdpi.com These drugs, often referred to as topoisomerase poisons, stabilize the transient covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately cell death. mdpi.com

Several quinoline and quinolinone derivatives have been investigated as topoisomerase IIα inhibitors. For example, certain pyrazolo[4,3-f]quinoline derivatives have demonstrated the ability to inhibit topoisomerase IIα activity, with some compounds showing an inhibition pattern equivalent to the known topoisomerase inhibitor, etoposide. bohrium.com The planar nature of the quinoline ring system allows for intercalation between DNA base pairs, a common feature of many topoisomerase inhibitors. nih.gov The presence of a nitro group can further enhance the biological activity of these inhibitors. nih.gov

Effects on Specific Cancer Cell Lines (e.g., A549, MCF-7, HeLa, HepG-2)

The cytotoxic effects of this compound analogues have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 8-Nitroquinolone-based acyl hydrazones | A549 (Lung) | 15.3 - 17.1 | bohrium.com |

| Tetrahydroquinolinone derivatives | A549 (Lung) | 11.33 | nih.govmdpi.com |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 (Breast) | Low µM range | nih.gov |

| Tetrahydrobenzo[h]quinoline derivative | MCF-7 (Breast) | 7.5 (48h) | rsc.orgnih.gov |

| Dispiro 8-nitroquinolone analogues | HeLa (Cervical) | Potent inhibition | researchgate.net |

| Indolin-2-one based molecules | HepG-2 (Liver) | 2.53 - 3.08 | |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | A549, MCF-7, Hep-2 | Significant cytotoxicity |

A549 (Human Lung Carcinoma): 8-Nitroquinolone-based acyl hydrazones have shown significant cytotoxicity against A549 cells, with IC50 values in the range of 15.3 to 17.1 µM. bohrium.com Similarly, certain tetrahydroquinolinone derivatives have exhibited potent activity against this cell line, with an IC50 value of 11.33 µM. nih.govmdpi.com

MCF-7 (Human Breast Adenocarcinoma): 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have demonstrated high cytotoxic effects against MCF-7 cells, with activity in the low micromolar range. nih.gov A tetrahydrobenzo[h]quinoline derivative also showed a significant anti-proliferative effect on MCF-7 cells, with an IC50 of 7.5 µM after 48 hours of treatment. rsc.orgnih.gov

HeLa (Human Cervical Carcinoma): Dispiro analogues containing an 8-nitroquinolone moiety have exhibited potent inhibition against HeLa cells. researchgate.net

HepG-2 (Human Liver Carcinoma): Indolin-2-one based molecules, which can be considered structural analogues, have shown cytotoxicity against HepG-2 cells with IC50 values as low as 2.53 µM.

Role as Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. nih.gov This hypoxic environment can be exploited for targeted cancer therapy through the use of hypoxia-activated prodrugs (HAPs). Nitroaromatic compounds, including nitroquinolines, are a prominent class of HAPs.

The underlying principle is the enzymatic reduction of the nitro group to a more cytotoxic species, such as a hydroxylamine (B1172632) or an amine, a process that occurs selectively under hypoxic conditions. In well-oxygenated normal tissues, molecular oxygen can re-oxidize the intermediate nitro radical anion back to the parent nitro compound in a "futile cycle," thus preventing the formation of the toxic metabolite.

Studies on 6-nitroquinoline (B147349) have demonstrated its hypoxia-selective conversion to the fluorescent 6-aminoquinoline (B144246) by one-electron reductases. This provides strong evidence for the potential of the 6-nitro group on the quinolinone scaffold to act as a trigger for hypoxia-selective drug release. Furthermore, a series of 4-(alkylamino)nitroquinolines have been evaluated as hypoxia-selective cytotoxins, with the 5-nitro isomer showing the greatest selectivity. nih.gov These findings underscore the potential of this compound analogues to be developed as targeted therapies that specifically eliminate cancer cells in the hypoxic tumor microenvironment, thereby reducing off-target toxicity. nih.gov

Modulation of Human Aldehyde Dehydrogenase 1A1 (ALDH 1A1)

Aldehyde dehydrogenase 1A1 (ALDH1A1) is an enzyme involved in cellular detoxification and the biosynthesis of retinoic acid. High ALDH1A1 activity has been identified as a marker for cancer stem cells in various malignancies and is often associated with poor prognosis and resistance to chemotherapy. Therefore, inhibitors of ALDH1A1 are being investigated as a strategy to target cancer stem cells and overcome drug resistance.

Substituted quinoline analogues have been identified as potent inhibitors of ALDH1A1. These compounds have demonstrated excellent enzymatic potency and cellular activity in various cancer cell lines. The development of these inhibitors has shown a high degree of selectivity for ALDH1A1 over other ALDH isozymes. This selective inhibition of ALDH1A1 by quinoline-based compounds suggests that this compound analogues could be further explored for their potential to modulate the activity of this important cancer stem cell marker.

Anti-Microbial Properties

In addition to their anti-cancer effects, analogues of this compound have also shown promise as anti-microbial agents. The quinoline scaffold is present in many established anti-microbial drugs.

The biochemical characteristics of a 6-nitro regioisomer of nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) and its 1,2,3,4-tetrahydroquinoline (B108954) analogues have been investigated. These studies revealed that the position of the nitro group and the saturation of the pyridine (B92270) ring significantly influence the antibacterial activities against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis.

Furthermore, novel nitroquinazolinone analogues, which are structurally related to the title compound, have been synthesized and evaluated for their anti-microbial potential. These compounds exhibited potent antifungal activity against pathogenic Candida albicans and various dermatophytes. Good bioactivity was also observed against gram-negative bacteria. The presence of the nitro group is often crucial for the observed anti-microbial activity.

Antibacterial Spectrum and Efficacy

Analogues of this compound have demonstrated notable antibacterial properties. Specifically, derivatives of 6-nitro-4-hydroxy-2-quinolone have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds exhibit a range of activity, with some showing moderate to good inhibition of bacterial growth. nih.gov

In one study, newly synthesized acryloyl and ethylidene derivatives of 6-nitro-4-hydroxy-2-quinolones were screened against Escherichia coli (a Gram-negative bacterium) and Bacillus cereus (a Gram-positive bacterium). The findings revealed that the presence of the nitro group at the 6-position and a hydroxyl group at the 4-position were crucial for the observed antibacterial effects. nih.gov While detailed quantitative data on the minimal inhibitory concentrations (MICs) for a wide range of bacteria are still emerging, these initial results underscore the potential of this chemical scaffold in the development of new antibacterial agents.

Further research into quinolone derivatives has identified compounds with significant activity against resistant bacterial strains. For instance, certain 7-substituted quinolone derivatives have shown better activity against methicillin-resistant Staphylococcus aureus (MRSA) than norfloxacin. researchgate.net One particular ketone precursor, compound 10d , demonstrated considerable activity against Klebsiella pneumoniae, MRSA, erythromycin- and ampicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecalis. researchgate.net Although not 6-nitro derivatives, these findings highlight the adaptability of the quinolone core for developing potent antibacterial agents.

Interactive Data Table: Antibacterial Activity of Selected Quinolone Analogues

| Compound | Bacterial Strain | Activity | Reference |

| 6-nitro-4-hydroxy-2-quinolone derivatives | Escherichia coli | Moderate to good | nih.gov |

| 6-nitro-4-hydroxy-2-quinolone derivatives | Bacillus cereus | Moderate to good | nih.gov |

| Compound 10d | Klebsiella pneumoniae | Significant | researchgate.net |

| Compound 10d | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant | researchgate.net |

| Compound 10d | Erythromycin- and ampicillin-resistant Streptococcus pneumoniae | Significant | researchgate.net |

| Compound 10d | Vancomycin-resistant Enterococcus faecalis | Significant | researchgate.net |

| 1-tert-butyl-7-tert-butylamino-6-nitro-1,4-dihydro-4-quinolone-3-carboxylic acid | Streptococcus spp. | Potent | researchgate.net |

| 1-tert-butyl-7-tert-butylamino-6-nitro-1,4-dihydro-4-quinolone-3-carboxylic acid | Staphylococcus spp. | Potent | researchgate.net |

Antifungal Activities, including Succinate (B1194679) Dehydrogenase (SDH) Inhibition

The antifungal potential of this compound analogues has been a significant area of investigation, with a particular focus on their role as succinate dehydrogenase (SDH) inhibitors. SDH is a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle, making it an attractive target for the development of fungicides. nih.gov

A study focused on novel quinolin-2(1H)-one derivatives revealed that many of these compounds exhibit good antifungal activities against a range of plant pathogenic fungi. nih.gov Several synthesized compounds, including 6o , 6p , and 6r , demonstrated superior antifungal activity against Botrytis cinerea compared to the commercial fungicide pyraziflumid. nih.gov The half maximal effective concentration (EC₅₀) values for these compounds were impressively low, indicating high potency. nih.gov

The mechanism of action for these compounds is linked to their ability to inhibit SDH. The study found that the active compounds also displayed excellent inhibitory activity against the SDH enzyme. For instance, compounds 6o , 6p , and 6r had better inhibitory activities than pyraziflumid, with half maximal inhibitory concentration (IC₅₀) values of 0.450, 0.672, and 0.232 µg/mL, respectively. nih.gov Molecular dynamic simulations further supported these findings, showing a strong affinity of compound 6r to the binding sites of SDH. nih.gov

Interactive Data Table: Antifungal and SDH Inhibitory Activities of Quinolone Analogues

| Compound | Fungal Species | Antifungal Activity (EC₅₀ in µg/mL) | SDH Inhibition (IC₅₀ in µg/mL) | Reference |

| 6o | Botrytis cinerea | 0.398 | 0.450 | nih.gov |

| 6p | Botrytis cinerea | 0.513 | 0.672 | nih.gov |

| 6r | Botrytis cinerea | 0.205 | 0.232 | nih.gov |

| Pyraziflumid (Commercial Fungicide) | Botrytis cinerea | 0.706 | 0.858 | nih.gov |

Antitubercular Activity and DprE1 Inhibition

Analogues of this compound have emerged as a promising class of compounds in the fight against tuberculosis. The potent antitubercular activity of nitro-containing compounds, combined with the favorable pharmacokinetic properties of quinolones, has driven the development of novel derivatives targeting Mycobacterium tuberculosis (Mtb). nih.gov A key target for these compounds is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall. nih.gov

Research into 6-nitroquinolone-3-carboxamide derivatives has identified several compounds with significant activity against Mtb. In one study, 12 out of 23 synthesized compounds were active, with MIC₉₀ values ranging from <0.244 to 31.865 µM. nih.gov Compound 25 , in particular, was identified as the most active in its series, with an MIC₉₀ of <0.244 µM. nih.gov Docking studies have confirmed that this compound binds to the same hydrophobic pocket in DprE1 as other nitro-based inhibitors, with its nitro group in close proximity to the critical Cys387 residue. nih.gov

Another study on novel nitro quinolone-based compounds identified compound 8e as a potent and selective agent against Mtb, with an MIC₉₀ of <0.24 µM. nih.gov Importantly, this compound showed no activity against a DprE1 mutant, strongly suggesting that DprE1 is the primary target for this class of compounds. nih.gov The structure-activity relationship (SAR) analyses indicate that the antitubercular activity is influenced by substituents at the N-1 and C-3 positions of the quinolone ring. nih.gov

Interactive Data Table: Antitubercular Activity of 6-Nitroquinolone Analogues

| Compound | Target | Activity (MIC₉₀ in µM) | Reference |

| Compound 25 | Mycobacterium tuberculosis | <0.244 | nih.gov |

| Compound 8e | Mycobacterium tuberculosis | <0.24 | nih.gov |

Antiviral Applications

The antiviral potential of quinoline-based compounds has been an area of growing interest. While specific studies on this compound are limited, research on related quinolone and isoquinolone derivatives suggests potential applications.

One study identified an isoquinolone derivative as a potent inhibitor of influenza A and B viruses, with 50% effective concentrations (EC₅₀) ranging from 0.2 to 0.6 µM. nih.govnih.gov The mechanism of action was found to be the inhibition of viral polymerase activity. nih.gov Although this initial compound exhibited cytotoxicity, subsequent synthesis of derivatives led to the discovery of a compound with significantly reduced toxicity while retaining antiviral activity. nih.gov

Furthermore, computational studies have explored the potential of nitro derivatives of quinoline and quinoline N-oxide as treatments for SARS-CoV-2 infection. These studies suggest that such compounds may have a strong affinity for the main protease (Mpro) of the virus, a key enzyme in viral replication. nih.gov While experimental validation is needed, these findings highlight the potential of the nitro-quinoline scaffold in the development of antiviral agents.

Other Therapeutic Potential

Anti-inflammatory Effects

Recent research has begun to uncover the anti-inflammatory properties of dihydroquinoline derivatives. A study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a close analogue of the compound of interest, demonstrated significant anti-inflammatory and antioxidant effects in a model of acetaminophen-induced liver injury in rats. nih.govresearchgate.net

The study found that this compound reduced oxidative stress and, consequently, lowered the levels of pro-inflammatory cytokines and NF-κB mRNA. nih.govresearchgate.net These findings suggest that 6-substituted dihydroquinoline derivatives could be beneficial in mitigating inflammatory processes. The mechanism appears to be linked to the compound's antioxidant activity, which helps to normalize the function of the antioxidant system. nih.gov While direct studies on the anti-inflammatory effects of this compound are yet to be conducted, the activity of its hydroxylated analogue provides a strong rationale for further investigation in this area. The inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation, is a common mechanism for anti-inflammatory drugs, and it is plausible that quinolinone derivatives could also act via these pathways. nih.govnih.gov

Antimalarial Activity

The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. Research into analogues of 2,3-dihydroquinazolin-4(1H)-one, a structurally related heterocyclic system, has shown promising in vivo antimalarial activity.

In a study using a 4-day suppressive test in mice infected with the chloroquine-sensitive Plasmodium berghei ANKA strain, several 2,3-disubstituted-4(3H)-quinazolinone derivatives demonstrated significant antimalarial effects. The tested compounds showed mean percentage suppression of parasitemia ranging from 43.71% to 72.86%. In particular, compounds 12 and 13 from this series displayed the most potent activities, with mean percentage suppressions of 67.60% and 72.86%, respectively.

These findings suggest that the 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone scaffold is a viable starting point for the development of new antimalarial agents. Given the structural similarities, it is conceivable that this compound analogues could also possess antimalarial properties, warranting further investigation against various Plasmodium species, including chloroquine-resistant strains.

Neurological Applications (e.g., Neuronal Nitric Oxide Synthase (nNOS) Inhibition for Pain Management)

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) has been identified as a significant factor in the pathophysiology of various neurological conditions, including neurodegeneration and chronic pain. nih.gov Excessive NO levels produced by nNOS can lead to neurotoxic effects, contributing to both inflammatory and neuropathic pain states. nih.gov Consequently, the selective inhibition of nNOS is considered a promising therapeutic strategy for pain management and for slowing the progression of neurodegenerative processes. nih.gov

Research into nNOS inhibitors has explored various chemical scaffolds, with quinolinone derivatives emerging as a noteworthy class. nih.govnih.gov Studies have focused on developing dual inhibitors targeting both inducible nitric oxide synthase (iNOS) and nNOS, as both isoforms are implicated in pain pathways. nih.gov An initial series of amide-quinolinone compounds were identified as potent iNOS dimerization inhibitors with high selectivity over the endothelial isoform (eNOS). nih.gov While these compounds demonstrated efficacy in rodent pain models, they were hampered by poor pharmacokinetic profiles, including high clearance and limited in vivo exposure. nih.govnih.gov

To address these limitations, subsequent research led to the development of a novel series of benzimidazole-quinolinone analogues. nih.gov By conformationally restricting the amide portion of the earlier series, researchers successfully created dual iNOS/nNOS inhibitors with significantly improved properties, including low clearance and sustained in vivo exposure. nih.gov These compounds function as dimerization inhibitors and have shown oral activity in preclinical pain models, highlighting the therapeutic potential of the quinolinone core structure in developing treatments for pain. nih.gov

While direct inhibitory data for this compound on nNOS is not extensively detailed in the reviewed literature, the activity of related quinolinone and nitrated compounds underscores the potential of this structural class. The data below represents findings for related structures, illustrating the potency of quinolinone amides against NOS isoforms and the nNOS inhibitory activity of other nitrated molecules.

Table 1: Inhibitory Activity of Selected NOS Inhibitors

| Compound Class | Specific Analogue | Target | Activity Metric | Value (µM) | Selectivity Ratios | Reference |

|---|---|---|---|---|---|---|

| Quinolinone Amide | Example compound from the series | Human iNOS | EC₅₀ | 0.011 | i/n = 210; i/e = 2300 | nih.gov |

| Nitrocatecholamine | 6-Nitrodopamine | nNOS | Kᵢ | 45 | Not Reported | nih.govnih.gov |

| Nitrocatecholamine | 6-Nitronoradrenaline | nNOS | Kᵢ | 52 | Not Reported | nih.govnih.gov |

Computational Chemistry and Molecular Modeling of 6 Nitro 2,3 Dihydroquinolin 4 1h One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. scholarsresearchlibrary.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices. For 6-Nitro-2,3-dihydroquinolin-4(1H)-one, DFT studies are crucial for understanding its intrinsic chemical nature.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in describing a molecule's electronic behavior. irjweb.comscirp.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org A smaller energy gap implies a more reactive molecule that is more easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For quinolinone derivatives, this gap helps explain the charge transfer interactions that occur within the molecule, which are often responsible for its biological activity. scirp.org

| Parameter | Energy (eV) |

|---|---|